1-(6-methyl-1H-benzo[d]imidazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methyl-1H-benzo[d]imidazol-1-yl)ethanone is a compound belonging to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1-(6-methyl-1H-benzo[d]imidazol-1-yl)ethanone typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial production methods often involve the use of aromatic aldehydes and o-phenylenediamine, which undergo cyclization to form the imidazole ring . This method is advantageous due to its cost-effectiveness and versatility.
Chemical Reactions Analysis
1-(6-Methyl-1H-benzo[d]imidazol-1-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common reagents and conditions for these reactions include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as nickel or palladium. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted imidazole derivatives .
Scientific Research Applications
1-(6-Methyl-1H-benzo[d]imidazol-1-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-methyl-1H-benzo[d]imidazol-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
1-(6-Methyl-1H-benzo[d]imidazol-1-yl)ethanone can be compared with other imidazole derivatives such as:
1-(1-Methyl-1H-benzo[d]imidazol-2-yl)ethanone: Similar in structure but with different substitution patterns, leading to variations in chemical and biological properties.
2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole: Known for its anti-tubercular activity.
1H-benzo[d]imidazole-(halogenated derivatives): These compounds exhibit unique properties due to the presence of halogen atoms, which can influence their reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(6-methylbenzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-9-10(5-7)12(6-11-9)8(2)13/h3-6H,1-2H3 |
InChI Key |
TUFOAAQKCCRVCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN2C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.